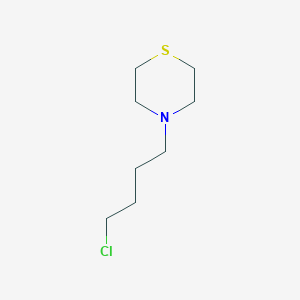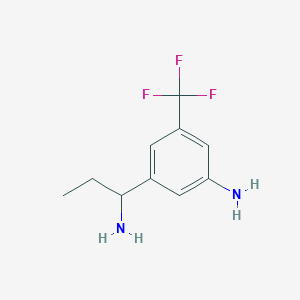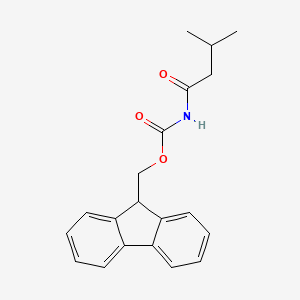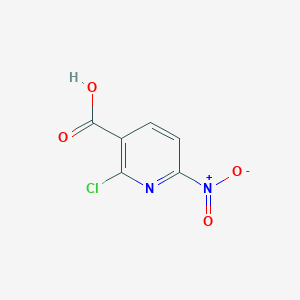
2-Chloro-6-nitronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitronicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the sixth position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitronicotinic acid typically involves the nitration of 2-chloronicotinic acid. The process can be summarized as follows:
Nitration Reaction: 2-Chloronicotinic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chlorination: Starting from nicotinic acid, chlorination is performed to obtain 2-chloronicotinic acid.
Nitration: The chlorinated product is then subjected to nitration under controlled conditions to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-nitronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminonicotinic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like potassium carbonate.
Major Products:
Aminonicotinic Acid Derivatives: Formed through substitution reactions.
Amino-2-chloronicotinic Acid: Formed through reduction reactions.
Applications De Recherche Scientifique
2-Chloro-6-nitronicotinic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitronicotinic acid is primarily related to its ability to undergo chemical transformations that yield biologically active compounds. For instance:
Reduction of the Nitro Group: The reduction of the nitro group to an amino group can lead to the formation of compounds with enhanced biological activity.
Substitution of the Chlorine Atom: Substitution reactions can yield derivatives with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
Comparaison Avec Des Composés Similaires
2-Chloronicotinic Acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Nitronicotinic Acid:
Uniqueness: 2-Chloro-6-nitronicotinic acid is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in pharmaceuticals and organic synthesis .
Propriétés
Formule moléculaire |
C6H3ClN2O4 |
|---|---|
Poids moléculaire |
202.55 g/mol |
Nom IUPAC |
2-chloro-6-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-3(6(10)11)1-2-4(8-5)9(12)13/h1-2H,(H,10,11) |
Clé InChI |
YTQJBFFKGLJLJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



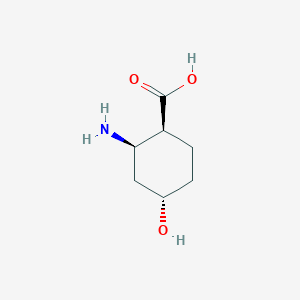


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
